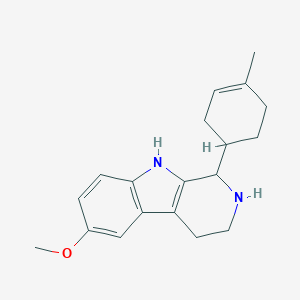![molecular formula C24H23N5O3S B282717 4-{[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-N-(2,5-dimethoxyphenyl)benzamide](/img/structure/B282717.png)
4-{[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-N-(2,5-dimethoxyphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-N-(2,5-dimethoxyphenyl)benzamide is a chemical compound with potential applications in scientific research. This compound is a benzamide derivative with a triazole ring and a sulfanyl group.
Mécanisme D'action
The mechanism of action of 4-{[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-N-(2,5-dimethoxyphenyl)benzamide involves the inhibition of enzymes involved in the biosynthesis of nucleic acids. This compound has been shown to inhibit thymidylate synthase, which is involved in the synthesis of DNA. Additionally, this compound has been found to inhibit dihydrofolate reductase, which is involved in the synthesis of tetrahydrofolate, an essential cofactor for nucleic acid synthesis.
Biochemical and Physiological Effects:
4-{[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-N-(2,5-dimethoxyphenyl)benzamide has been shown to have biochemical and physiological effects. This compound has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, this compound has been reported to have antifungal and antibacterial activity by inhibiting the growth of certain microorganisms.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-{[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-N-(2,5-dimethoxyphenyl)benzamide in lab experiments include its potential anticancer, antifungal, and antibacterial activity. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 4-{[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-N-(2,5-dimethoxyphenyl)benzamide. One potential direction is to investigate its potential as a treatment for parasitic infections. Another direction is to explore its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity.
Méthodes De Synthèse
The synthesis of 4-{[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-N-(2,5-dimethoxyphenyl)benzamide involves the reaction of 2,5-dimethoxybenzoyl chloride with 5-mercapto-1-phenyl-1H-1,2,4-triazole in the presence of triethylamine. The resulting intermediate is then reacted with ammonium carbonate and hydrazine hydrate to yield the final product.
Applications De Recherche Scientifique
4-{[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-N-(2,5-dimethoxyphenyl)benzamide has potential applications in scientific research. This compound has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been reported to have antifungal and antibacterial activity. Additionally, this compound has been found to inhibit the growth of certain parasites.
Propriétés
Formule moléculaire |
C24H23N5O3S |
|---|---|
Poids moléculaire |
461.5 g/mol |
Nom IUPAC |
4-[(5-amino-4-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-N-(2,5-dimethoxyphenyl)benzamide |
InChI |
InChI=1S/C24H23N5O3S/c1-31-19-12-13-21(32-2)20(14-19)26-22(30)17-10-8-16(9-11-17)15-33-24-28-27-23(25)29(24)18-6-4-3-5-7-18/h3-14H,15H2,1-2H3,(H2,25,27)(H,26,30) |
Clé InChI |
BLPUIYZPEKHSIE-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)CSC3=NN=C(N3C4=CC=CC=C4)N |
SMILES canonique |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)CSC3=NN=C(N3C4=CC=CC=C4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-allyl-N'-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]thiourea](/img/structure/B282634.png)



![2-cyclohexyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5',1':6,1]pyrido[3,4-b]indol-1-one](/img/structure/B282652.png)
![2-(4-ethylphenyl)-5-methyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5',1':6,1]pyrido[3,4-b]indol-1-one](/img/structure/B282656.png)


![2-(3-chlorophenyl)-5-(4-methylphenyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B282659.png)
![2-(4-ethylphenyl)-5-(4-methylphenyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B282660.png)
![5-(4-chlorophenyl)-2-(tetrahydro-2-furanylmethyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5',1':6,1]pyrido[3,4-b]indol-1-one](/img/structure/B282666.png)
![ethyl 4-(5-(4-chlorophenyl)-1-oxo-3-thioxo-5,6,11,11a-tetrahydro-1H-imidazo[5',1':6,1]pyrido[3,4-b]indol-2(3H)-yl)benzoate](/img/structure/B282667.png)

![Ethyl 4-[3-(ethoxymethyl)-4-methoxyphenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282669.png)